molecular formula C25H27FN4O9 B2415476 4-(4-fluorophenyl)-N-(3-morpholinopropyl)phthalazin-1-amine dioxalate CAS No. 1051924-54-9

4-(4-fluorophenyl)-N-(3-morpholinopropyl)phthalazin-1-amine dioxalate

Cat. No.: B2415476
CAS No.: 1051924-54-9
M. Wt: 546.508
InChI Key: JWBFXQDWCIKWFN-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-(3-morpholinopropyl)phthalazin-1-amine dioxalate is a synthetic organic compound that belongs to the class of phthalazinamine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-(3-morpholinopropyl)phthalazin-1-amine dioxalate typically involves multi-step organic reactions. The process may start with the preparation of the phthalazinone core, followed by the introduction of the 4-fluorophenyl group and the morpholinopropyl side chain. Common reagents used in these steps include fluorobenzene derivatives, morpholine, and various catalysts under controlled conditions such as reflux or inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as crystallization or chromatography. Safety and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-(3-morpholinopropyl)phthalazin-1-amine dioxalate can undergo various chemical reactions, including:

    Reduction: Reduction reactions might involve the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups such as halides or alkyl chains.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(3-morpholinopropyl)phthalazin-1-amine dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-N-(3-morpholinopropyl)phthalazin-1-amine
  • 4-(4-bromophenyl)-N-(3-morpholinopropyl)phthalazin-1-amine

Uniqueness

4-(4-fluorophenyl)-N-(3-morpholinopropyl)phthalazin-1-amine dioxalate is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity compared to its chloro or bromo analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O.2C2H2O4/c22-17-8-6-16(7-9-17)20-18-4-1-2-5-19(18)21(25-24-20)23-10-3-11-26-12-14-27-15-13-26;2*3-1(4)2(5)6/h1-2,4-9H,3,10-15H2,(H,23,25);2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBFXQDWCIKWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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